molecular formula C7H6BrFO B1333232 3-Bromo-4-fluorobenzyl alcohol CAS No. 77771-03-0

3-Bromo-4-fluorobenzyl alcohol

Cat. No. B1333232
Key on ui cas rn: 77771-03-0
M. Wt: 205.02 g/mol
InChI Key: HNVVROFWONXXGO-UHFFFAOYSA-N
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Patent
US04386035

Procedure details

First 3.8 g (0.1 mole) of sodium borohydride and then 4.5 g (0.033 mole) of aluminum chloride were added in portions to a solution of 23.3 g (0.1 mole) of 4-fluoro-3-bromobenzoic acid methyl ester in 50 ml of diglyme at 5° C. The mixture was subsequently stirred, without cooling, until the exothermic reaction had ended (a rise in temperature up to about 50° C.) and the reaction was then allowed to go to completion in the course of 1 hour at 100° C. The reaction solution was then poured onto a mixture of 125 ml of icewater and 12 ml of concentrated hydrochloric acid and the benzyl alcohol which had separated out was separated off and distilled in vacuo. 18.7 g (91% of theory) of 4-fluoro-3-bromobenzyl alcohol were obtained in this manner as a colorless oil with a boiling point of 65° to 70° C. (0.1 mbar). "One-pot process"
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl-].[Al+3].[Cl-].[Cl-].C[O:8][C:9](=O)[C:10]1[CH:15]=[CH:14][C:13]([F:16])=[C:12]([Br:17])[CH:11]=1.Cl>COCCOCCOC>[F:16][C:13]1[CH:14]=[CH:15][C:10]([CH2:9][OH:8])=[CH:11][C:12]=1[Br:17] |f:0.1,2.3.4.5|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
23.3 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)F)Br)=O
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without cooling, until the exothermic reaction
CUSTOM
Type
CUSTOM
Details
up to about 50° C.
CUSTOM
Type
CUSTOM
Details
to go to completion in the course of 1 hour at 100° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the benzyl alcohol which had separated out
CUSTOM
Type
CUSTOM
Details
was separated off
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(CO)C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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